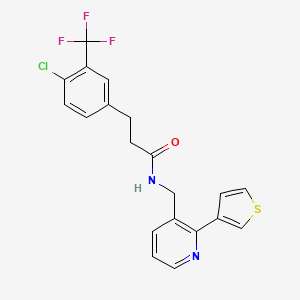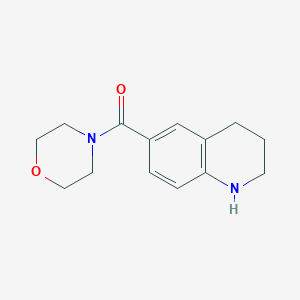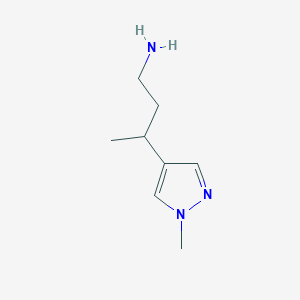
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H16ClF3N2OS and its molecular weight is 424.87. The purity is usually 95%.
The exact mass of the compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a compound that has been explored in various chemical synthesis and applications due to its unique structural characteristics. A key study involves the synthesis of 3-[(4-Chlorophenyl) oxiranyl]thiophen-2-yl-propanone and its reactions with nucleophiles for potential antiviral evaluations, highlighting the compound's significance in developing novel antiviral agents (H. Sayed & M. A. Ali, 2007). Similarly, research on novel oxidative cyanation reactions of heteroaromatic compounds mediated by hypervalent iodine(III) reagent demonstrates the compound's utility in facilitating selective cyanation reactions, which is crucial for synthesizing biologically important molecules (T. Dohi et al., 2005).
Pharmacokinetics and Metabolism
The pharmacokinetic profile and metabolism of structurally related selective androgen receptor modulators (SARMs) have been investigated to understand the implications of molecular properties on their biological activities. One such study on S-1, a compound with similarities in the structural moiety, demonstrates low clearance and moderate volume of distribution, providing insights into the desirable pharmacokinetic characteristics for propanamide derivatives in preclinical studies (Di Wu et al., 2006).
Potential for Organic Light-Emitting Diode (OLED) Application
Research on homoleptic cyclometalated iridium complexes has shown that these compounds, featuring structural elements related to 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, exhibit highly efficient red phosphorescence. This characteristic is significant for the development of organic light-emitting diode (OLED) technologies, suggesting potential applications of similar compounds in creating efficient and pure-red emitting OLED devices (A. Tsuboyama et al., 2003).
Antibacterial and Antipathogenic Properties
Studies on new thiourea derivatives, including acylthioureas with structural resemblance to 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, have shown significant antibacterial and antipathogenic activities, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the compound's potential as a framework for developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Propriétés
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2OS/c21-17-5-3-13(10-16(17)20(22,23)24)4-6-18(27)26-11-14-2-1-8-25-19(14)15-7-9-28-12-15/h1-3,5,7-10,12H,4,6,11H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSUQRGPWOUCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-(trifluoromethyl)phenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)


![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)
![ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2613231.png)


![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)
![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)

![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2613245.png)